N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-7-9-17(10-8-16)25-13-18(21)19-14-3-5-15(6-4-14)20-11-2-12-26(20,22)23/h3-10H,2,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNBLDWSIWQZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : The presence of a 1,1-dioxidoisothiazolidin-2-yl group linked to a phenyl ring.
- Substituents : A methoxy group on one side and an acetamide functional group on the other.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymatic pathways. The sulfonamide structure mimics para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, the compound disrupts folic acid production, leading to bacterial cell death.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide class is well-known for its effectiveness against a variety of bacterial strains. Studies have shown that derivatives within this class can effectively inhibit growth in both gram-positive and gram-negative bacteria.
Anticancer Potential
Recent investigations have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase enzymes. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | MCF7 (Breast Cancer) | 0.53 ± 0.02 | Caspase activation |
| Similar Compound B | PC3 (Prostate Cancer) | 1.67 ± 0.30 | Apoptosis induction |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those related to our compound of interest. The results indicated that these compounds significantly inhibited bacterial growth at low concentrations, showcasing their potential as therapeutic agents against infections.
Study 2: Anticancer Activity
Another research effort focused on the apoptotic effects of structurally similar compounds on neuroblastoma cells. The findings revealed that specific derivatives led to increased caspase activity and subsequent cell death, positioning them as promising candidates for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the literature:
Key Differences and Implications
Sulfur-Containing Groups: The isothiazolidine sulfone in the target compound differs from morpholine sulfonyl (e.g., 5j) and thiazolidinedione groups (e.g., 3a-o). Thiazolidinediones (e.g., 3a-o) are known PPAR-γ agonists, suggesting the target compound’s activity (if any) may diverge due to its distinct heterocycle .
Substituent Effects: The 4-methoxyphenoxy group in the target compound contrasts with phenylthio (e.g., 51) or chlorobenzyl (e.g., ) substituents. Methoxy groups generally improve membrane permeability but may reduce metabolic clearance compared to halogenated analogs .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 1,1-dioxidoisothiazolidine intermediate with a chloroacetylated phenoxy precursor, similar to methods in . Yields for such reactions range from 32% to 86% in related compounds .
Q & A
Q. What are the optimized synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the isothiazolidin-1,1-dioxide moiety.
- Amide coupling between the phenyl-isothiazolidinyl intermediate and 2-(4-methoxyphenoxy)acetic acid derivatives. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for amidation), and purification via column chromatography or recrystallization . Yield optimization requires stoichiometric balancing of reagents and inert atmosphere maintenance to prevent oxidation .
Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?
Stability studies should employ:
- High-Performance Liquid Chromatography (HPLC) to monitor degradation products under acidic (pH 2–3), neutral (pH 7), and alkaline (pH 10–12) conditions.
- Thermogravimetric Analysis (TGA) to assess thermal stability up to 200°C. Evidence suggests the dioxidoisothiazolidinyl group enhances hydrolytic stability at neutral pH but may degrade under prolonged acidic conditions .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the 6.9–7.5 ppm range) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]+ ~429.4 g/mol) and detect impurities .
- Infrared (IR) Spectroscopy : Peaks at ~1667 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (S=O stretch of the isothiazolidinone) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methoxyphenoxy and dioxidoisothiazolidin-2-yl groups in biological activity?
- Comparative analogs : Synthesize derivatives with substitutions (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects on target binding.
- Molecular docking : Model interactions with kinases (e.g., cyclin-dependent kinase 2) to identify critical hydrogen bonds between the dioxidoisothiazolidin group and catalytic lysine residues .
- In vitro assays : Measure IC₅₀ values against cancer cell lines to correlate substituent bulk/hydrophobicity with potency .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. hypoglycemic effects)?
- Dose-response profiling : Test the compound across a broad concentration range (nM to μM) in diverse assays (e.g., glucose uptake vs. apoptosis).
- Off-target screening : Use kinase profiling panels to identify secondary targets (e.g., peroxisome proliferator-activated receptors for hypoglycemic activity) .
- Metabolite analysis : Identify if observed activities arise from the parent compound or degradation products (e.g., via LC-MS/MS) .
Q. How can researchers validate the compound’s mechanism of action in kinase inhibition?
- Biochemical assays : Measure ATPase activity in recombinant CDK2/cyclin E complexes with/without the compound.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in treated vs. untreated cells .
- CRISPR knockouts : Use CDK2-deficient cell lines to isolate compound-specific effects .
Data Interpretation and Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?
- Challenge : Low yields (<50%) in amide coupling steps due to steric hindrance.
- Solution : Employ microwave-assisted synthesis to enhance reaction kinetics or switch to coupling agents like HATU for improved efficiency .
- Scale-up : Transition from batch to continuous flow reactors for better temperature/pH control during critical steps .
Q. How should researchers interpret conflicting solubility data across studies?
- Contextual factors : Solubility varies with solvent polarity (e.g., >10 mg/mL in DMSO vs. <1 mg/mL in water).
- Method standardization : Use the shake-flask method with UV-Vis quantification under consistent pH/temperature conditions .
- Co-solvent systems : Explore PEG-400 or cyclodextrin complexes for in vivo applications requiring aqueous solubility .
Tables for Key Data
Q. Table 1. Comparative Biological Activities of Structural Analogs
| Derivative Substituent | CDK2 IC₅₀ (nM) | Glucose Uptake (% vs. Control) |
|---|---|---|
| 4-Methoxyphenoxy (Parent) | 120 ± 15 | 85 ± 5 |
| 4-Ethoxyphenoxy | 250 ± 30 | 92 ± 3 |
| 4-Fluorophenoxy | 95 ± 10 | 78 ± 6 |
| Data synthesized from |
Q. Table 2. Key Spectral Signatures for Structural Confirmation
| Technique | Key Peaks/Data | Significance |
|---|---|---|
| ¹H NMR | δ 3.8 (s, 3H, OCH₃), δ 7.2–7.5 (m, 4H, Ar-H) | Confirms methoxy and aromatic groups |
| IR | 1667 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O) | Validates amide and sulfone moieties |
| HRMS | [M+H]+: 429.42 (calc.), 429.40 (obs.) | Confirms molecular formula |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
